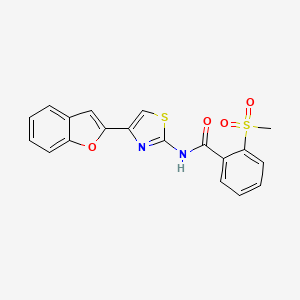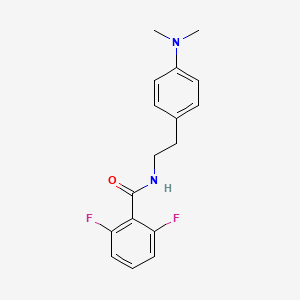
5-Bromo-4-methoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 5-position and a methoxy group at the 4-position of the pyridine ring
作用機序
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-4-methoxynicotinaldehyde likely acts as an electrophile . The bromine atom in the compound can be replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is facilitated by the electron-withdrawing nature of the bromine atom, making it susceptible to nucleophilic attack.
Biochemical Pathways
Its role in sm cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.64 , suggesting it may have good bioavailability.
Result of Action
The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which may have various applications in pharmaceuticals and materials science.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reactions it participates in require a palladium catalyst and an organoboron reagent . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxynicotinaldehyde typically involves the bromination of 4-methoxynicotinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-4-methoxynicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: 5-Bromo-4-methoxynicotinic acid.
Reduction: 5-Bromo-4-methoxynicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-fluoronicotinaldehyde
- 4-Amino-5-bromonicotinaldehyde
- 5-Bromonicotinaldehyde
- 5-Bromo-4-methylnicotinaldehyde
- 5-Bromo-4-hydroxynicotinaldehyde
Uniqueness
5-Bromo-4-methoxynicotinaldehyde is unique due to the presence of both bromine and methoxy substituents on the nicotinaldehyde scaffold. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds. The methoxy group can enhance its lipophilicity and membrane permeability, while the bromine atom can serve as a versatile handle for further functionalization through substitution reactions.
特性
IUPAC Name |
5-bromo-4-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-9-3-6(7)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOUTQXUAWDUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)
![1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)

![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2905167.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)
![ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate](/img/structure/B2905173.png)
![N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2905174.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)

![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)

![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)
